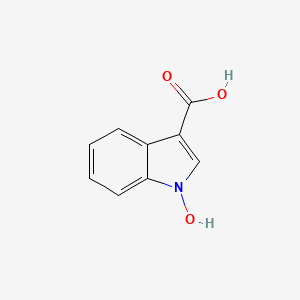
9,10-Dihydro-9,10-propanoanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydro-9,10-propanoanthracene is an organic compound with the molecular formula C₁₇H₁₆ It is a derivative of anthracene, characterized by the addition of a propano group across the 9 and 10 positions of the anthracene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydro-9,10-propanoanthracene typically involves cycloaddition reactions. One common method is the [4+2] cycloaddition of α-bromoacrolein with 9-allyl-anthracene, followed by ring expansion and samarium diiodide deoxygenation . The reaction conditions for this synthesis include:
- Allylmagnesium bromide, THF, room temperature, 8 hours
- α-bromoacrolein, 80°C, 24 hours
- Samarium diiodide, THF, room temperature, 4 hours
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes and ensuring the availability of high-purity reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 9,10-Dihydro-9,10-propanoanthracene undergoes various chemical reactions, including:
- Oxidation : It can be oxidized to form corresponding quinones.
- Reduction : Reduction reactions can convert it back to simpler anthracene derivatives.
- Substitution : Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
- Oxidizing agents : Potassium permanganate, chromium trioxide
- Reducing agents : Lithium aluminum hydride, sodium borohydride
- Substitution reagents : Halogens, nitrating agents
- Oxidation : Anthraquinone derivatives
- Reduction : Dihydroanthracene derivatives
- Substitution : Halogenated or nitrated anthracene derivatives
Applications De Recherche Scientifique
9,10-Dihydro-9,10-propanoanthracene has several scientific research applications:
- Chemistry : Used as a precursor in the synthesis of more complex organic molecules.
- Biology : Studied for its potential biological activities, including anti-inflammatory and cytotoxic properties .
- Medicine : Investigated for its potential use in developing new pharmaceuticals, particularly antidepressants .
- Industry : Utilized in the development of organic semiconductors and materials for optoelectronic devices .
Mécanisme D'action
The mechanism of action of 9,10-Dihydro-9,10-propanoanthracene in biological systems involves its interaction with molecular targets such as enzymes and receptors. It can modulate various biochemical pathways, leading to its observed biological effects. For example, its anti-inflammatory activity may be due to the inhibition of specific enzymes involved in the inflammatory response .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 9,10-Dihydro-9,10-ethanoanthracene
- 9,10-Dihydro-9,10-diphenylanthracene
- 9,10-Dihydroxyanthracene
Uniqueness: 9,10-Dihydro-9,10-propanoanthracene is unique due to its specific tetracyclic structure, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
23417-02-9 |
|---|---|
Formule moléculaire |
C17H16 |
Poids moléculaire |
220.31 g/mol |
Nom IUPAC |
tetracyclo[6.6.3.02,7.09,14]heptadeca-2,4,6,9,11,13-hexaene |
InChI |
InChI=1S/C17H16/c1-2-7-13-12(6-1)16-10-5-11-17(13)15-9-4-3-8-14(15)16/h1-4,6-9,16-17H,5,10-11H2 |
Clé InChI |
UQALHAGFFLLMCN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C3=CC=CC=C3C(C1)C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


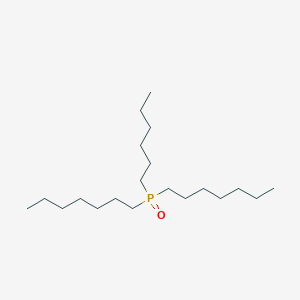
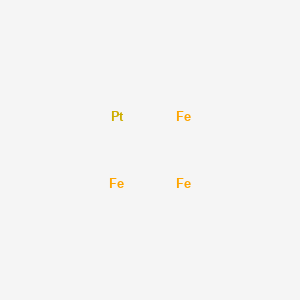
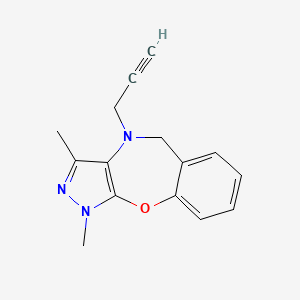
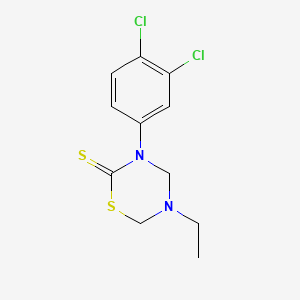
![5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one](/img/structure/B14709334.png)
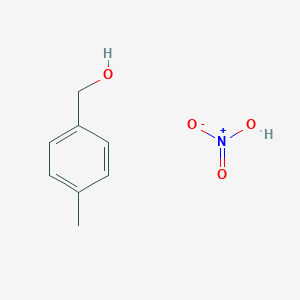


![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)

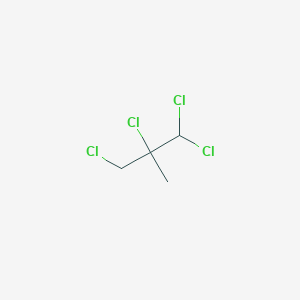
![3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl-](/img/structure/B14709375.png)

